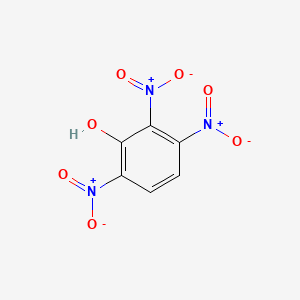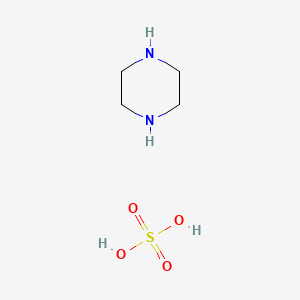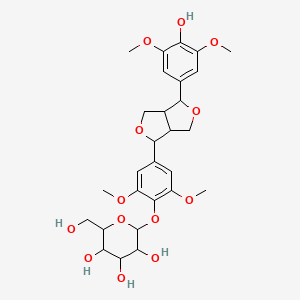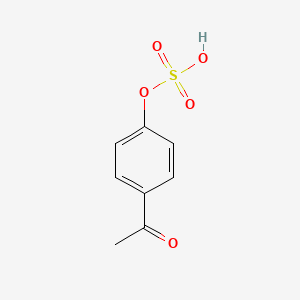![molecular formula C19H20FN3O5S B1228586 2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester](/img/structure/B1228586.png)
2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester is an aromatic carboxylic acid and a member of pyridines.
Aplicaciones Científicas De Investigación
Synthesis and Cardiotonic Activity
Research indicates that esters of pyridinecarboxylic acids, similar in structure to the compound , show potential in cardiotonic activity. They have been tested for their effects on contractile activity and frequency rate in guinea-pigs, with some showing positive inotropic activity (Mosti et al., 1992).
Antibacterial Agents
Some derivatives of pyridinecarboxylic acids have been found to possess significant antibacterial activity. These compounds, with variations in their structure, have shown promise in in vitro and in vivo antibacterial screenings (Egawa et al., 1984).
Preparations of Carboxylic Acid Esters
This compound is relevant in the synthesis of various carboxylic acid esters. These esters have diverse applications, including the formation of perfluoroisobutyric acid esters (Suyama et al., 1992).
Polyamide Synthesis
There is research into the synthesis of polyamides using carboxylic acid derivatives. These polyamides have applications in materials science, particularly in the creation of polymers with specific properties (Hattori & Kinoshita, 1979).
Synthesis of Hyperbranched Aromatic Polyimides
Research on the preparation of hyperbranched aromatic polyimides using polyamic acid methyl ester precursors is also relevant. These polyimides find use in various industrial and electronic applications due to their unique properties (Yamanaka et al., 2000).
Propiedades
Nombre del producto |
2-(2-Fluoroanilino)-3-pyridinecarboxylic acid [2-[(1,1-dioxo-3-thiolanyl)-methylamino]-2-oxoethyl] ester |
|---|---|
Fórmula molecular |
C19H20FN3O5S |
Peso molecular |
421.4 g/mol |
Nombre IUPAC |
[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C19H20FN3O5S/c1-23(13-8-10-29(26,27)12-13)17(24)11-28-19(25)14-5-4-9-21-18(14)22-16-7-3-2-6-15(16)20/h2-7,9,13H,8,10-12H2,1H3,(H,21,22) |
Clave InChI |
NIHXOKKSLJWZOK-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCS(=O)(=O)C1)C(=O)COC(=O)C2=C(N=CC=C2)NC3=CC=CC=C3F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(1,3-dioxo-2-benzo[de]isoquinolinyl)propyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B1228503.png)
![[(1S,3R,13S,14S,17S,18R,19R,20R,21S,22R,23S,24R,25S)-18,19,21,22-tetraacetyloxy-24,25-dihydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-20-yl]methyl acetate](/img/structure/B1228504.png)

![1-[4-(Benzenesulfonyl)-1-piperazinyl]-2-[[1-(2-methylpropyl)-2-benzimidazolyl]thio]ethanone](/img/structure/B1228506.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-benzofuro[3,2-d]pyrimidinamine](/img/structure/B1228507.png)






![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1228520.png)
![4-hydroxy-N-[[2-oxo-1-(3-oxo-1H-isobenzofuran-1-yl)-3-indolylidene]amino]benzamide](/img/structure/B1228521.png)
